

WEHI-345: A Comprehensive Technical Guide to its In Vitro Efficacy

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Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro inhibitory activity of **WEHI-345**, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in understanding the biochemical and cellular potency of this compound.

Core Efficacy Data: In Vitro IC50 Values

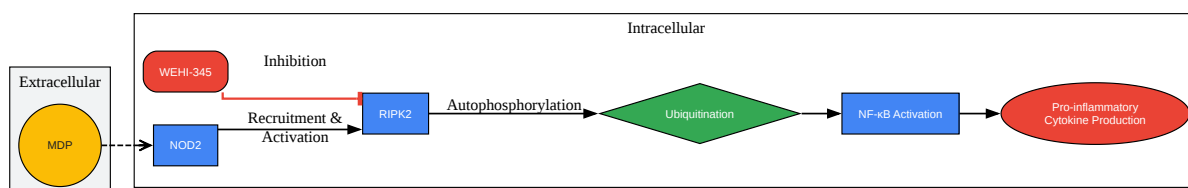
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the key in vitro IC50 values for **WEHI-345** from biochemical and cellular assays.

Target/Assay	System/Cell Line	IC50 Value
Biochemical Assay		
RIPK2 Kinase Activity	Human Recombinant RIPK2	130 nM (0.13 µM)[1][2][3][4][5]
Cellular Assay		
LPS/MDP-stimulated TNFα production	C57BL/6J mouse Bone Marrow-Derived Macrophages (BMDMs)	57.7 nM[1]

Mechanism of Action and Signaling Pathway

WEHI-345 exerts its inhibitory effect by targeting the kinase activity of RIPK2.[1][2][3][4][5] RIPK2 is a crucial downstream signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, which is involved in innate immune responses. Upon activation by bacterial peptidoglycans via NOD1 and NOD2, RIPK2 undergoes autophosphorylation and subsequent ubiquitination, leading to the activation of the NF- κ B and MAPK signaling pathways. This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF- α and IL-6.[1][6][7] **WEHI-345**, by inhibiting RIPK2's kinase function, effectively blocks these downstream inflammatory responses.[1][7]

Below is a diagram illustrating the NOD2-RIPK2 signaling pathway and the point of intervention for **WEHI-345**.



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Caption: NOD2-RIPK2 signaling pathway and **WEHI-345** inhibition.

Experimental Protocols

Biochemical IC50 Determination: RIPK2 Kinase Assay

This protocol outlines a general procedure for determining the IC50 value of **WEHI-345** against recombinant human RIPK2 in a biochemical assay format.

Objective: To quantify the concentration of **WEHI-345** required to inhibit 50% of RIPK2 kinase activity.

Materials:

- Recombinant human RIPK2 enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- ATP
- Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
- **WEHI-345** (in DMSO)
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
- 384-well assay plates
- Plate reader compatible with the chosen detection method

Procedure:

- Compound Preparation: Prepare a serial dilution of **WEHI-345** in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the recombinant RIPK2 enzyme and substrate in kinase buffer to their optimal concentrations.
- Assay Reaction:
 - Add the diluted **WEHI-345** or DMSO (vehicle control) to the wells of the 384-well plate.
 - Add the RIPK2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

- Detection:
 - Stop the kinase reaction according to the detection kit manufacturer's instructions.
 - Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).
- Data Analysis:
 - Measure the signal from each well using a plate reader.
 - Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
 - Plot the percentage of inhibition against the logarithm of the **WEHI-345** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular IC₅₀ Determination: TNF α Production in BMDMs

This protocol describes a general method for measuring the IC₅₀ of **WEHI-345** in a cellular context by quantifying the inhibition of TNF α production in mouse bone marrow-derived macrophages (BMDMs).

Objective: To determine the concentration of **WEHI-345** required to inhibit 50% of LPS/MDP-stimulated TNF α production in BMDMs.

Materials:

- Bone marrow cells from C57BL/6J mice
- Macrophage colony-stimulating factor (M-CSF)
- RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin
- Lipopolysaccharide (LPS)
- Muramyl dipeptide (MDP)
- **WEHI-345** (in DMSO)

- 96-well cell culture plates
- ELISA kit for mouse TNF α

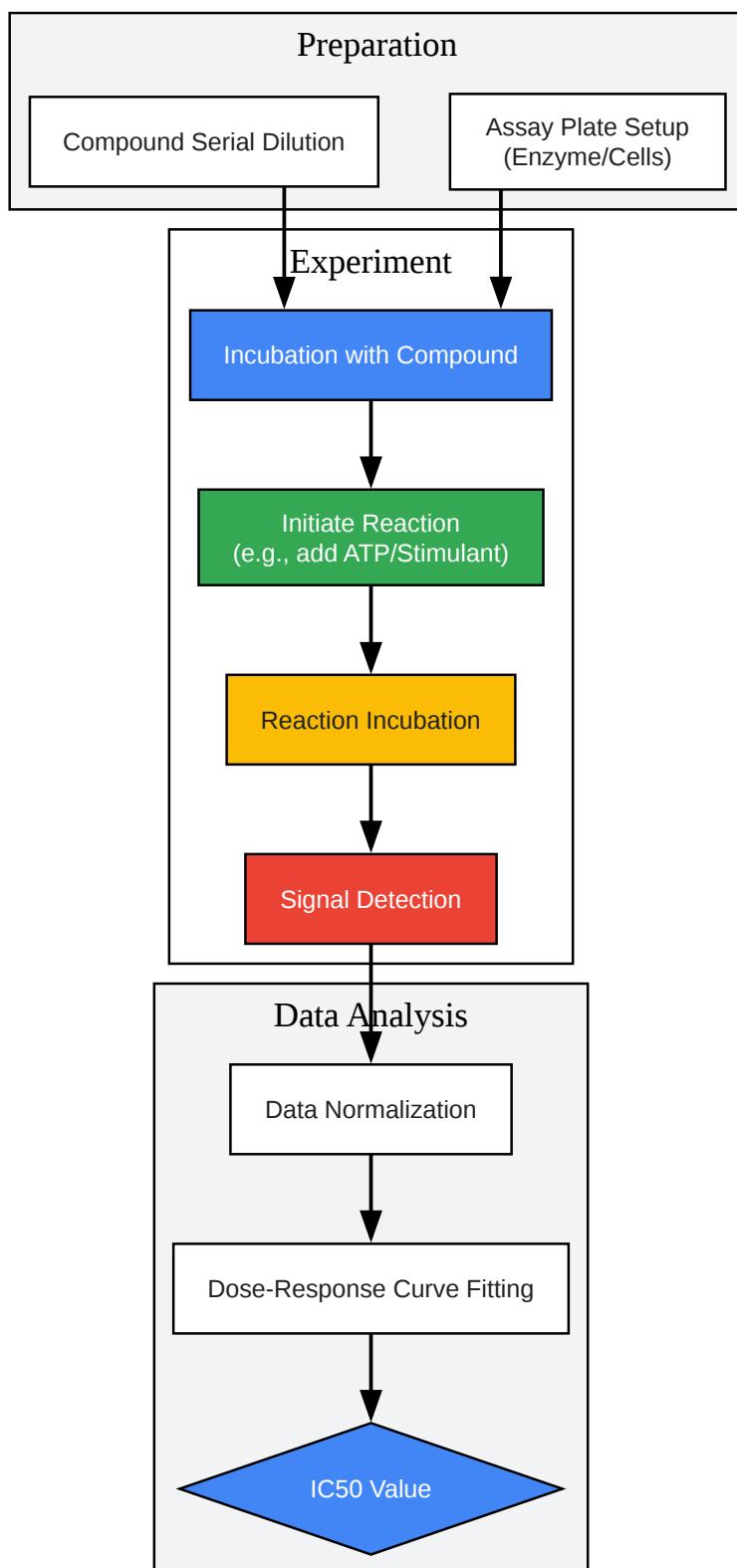
Procedure:

- Cell Culture:
 - Isolate bone marrow cells from the femurs and tibias of C57BL/6J mice.
 - Differentiate the cells into macrophages by culturing them in RPMI-1640 medium containing M-CSF for 6-7 days.
- Cell Plating: Seed the differentiated BMDMs into 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Prepare serial dilutions of **WEHI-345** in cell culture medium.
 - Pre-treat the BMDMs with the different concentrations of **WEHI-345** or DMSO (vehicle control) for 1-2 hours.
- Cell Stimulation:
 - Stimulate the cells with a combination of LPS and MDP to induce TNF α production.
 - Incubate for a specified period (e.g., 4-6 hours).
- Supernatant Collection: Collect the cell culture supernatant from each well.
- TNF α Quantification:
 - Measure the concentration of TNF α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
- Data Analysis:

- Normalize the TNF α concentrations to the stimulated (no inhibitor) and unstimulated controls.
- Plot the percentage of TNF α inhibition against the logarithm of the **WEHI-345** concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the in vitro IC50 value of a compound.



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Caption: General workflow for in vitro IC₅₀ determination.

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